molecular formula C7H2Cl2F3NO2 B1301598 2,4-Dichloro-3-nitrobenzotrifluoride CAS No. 203915-49-5

2,4-Dichloro-3-nitrobenzotrifluoride

Cat. No. B1301598
CAS RN: 203915-49-5
M. Wt: 259.99 g/mol
InChI Key: DIMKVPKLQUPPFN-UHFFFAOYSA-N
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Description

2,4-Dichloro-3-nitrobenzotrifluoride is a chemical compound with the molecular formula C7H2Cl2F3NO2 . It is used as a reagent in the synthesis of kinesin spindle protein inhibitors .


Synthesis Analysis

The synthesis of this compound involves the replacement of at least one m-nitro group in a nitrobenzotrifluoride by chlorine using chlorine gas in the presence of a catalyst comprising a metal salt and a sulphur compound . The process is carried out by treating the compound with molecular chlorine .


Molecular Structure Analysis

The molecular structure of this compound consists of a benzene ring with two chlorine atoms, a nitro group, and a trifluoromethyl group attached to it .


Physical And Chemical Properties Analysis

This compound is a yellow crystal that is insoluble in water . It has a molecular weight of 304.995 Da and a monoisotopic mass of 303.926544 Da .

Scientific Research Applications

Crystal Structures of Chemical Isomers

1-(4-chlorophenylsulfanyl)-2-nitro-4-(trifluoromethyl)benzene and its isomer are chemical compounds related to 2,4-Dichloro-3-nitrobenzotrifluoride. Their crystal structures were determined for potential cocrystal formation. However, due to specific molecular interactions, no cocrystal could be formed, indicating unique packing properties (Lynch & Mcclenaghan, 2003).

Groundwater Contamination Analysis

This compound and its derivatives have been detected in groundwater, indicating their environmental relevance. The study developed analytical methods for their quantification, highlighting their presence as environmental contaminants (Lava et al., 2013).

X-ray Powder Diffraction

The compound 2,4-dichloro-5-nitrobenzoic acid, closely related to this compound, was studied using X-ray powder diffraction, providing insights into its crystallographic properties (Quevedo et al., 1998).

Spin-Spin Coupling Analysis

The study of indirect spin-spin coupling constants in various nitrobenzotrifluoride derivatives, including 2-fluoro-5-nitrobenzotrifluoride, contributes to understanding molecular interactions at the atomic level (Schaefer et al., 1975).

Chemical Synthesis and Applications

  • Oxidation of anilines to nitroso-compounds: The study of chemical transformations involving fluorinated anilines to nitroso-compounds is relevant for organic synthesis and pharmaceutical applications (Nunno et al., 1970).
  • Nucleophile Structure Effects: Research on the reactivity of nitro and fluoro groups in benzotrifluorides, including their interactions with phenols, is significant for understanding chemical reactivity and synthesis (Khalfina & Vlasov, 2002).
  • Eco-friendly Synthetic Methods: Development of green synthetic methods for the preparation of important functional molecules, utilizing compounds such as 1,1-dichloro-2-nitroethene, showcases the role of these chemicals in sustainable chemistry (Zhu et al., 2015).

Molecular Structure Analysis

The study of molecular structures, such as 2-(4-chlorophenyl)-2-oxoethyl 3-nitrobenzoate, offers insights into the physical and chemical properties of nitrobenzotrifluoride derivatives (Kumar et al., 2014).

Optical and Dielectric Properties

Research on fluorinated polyimides, synthesized from compounds like 2-chloro-5-nitrobenzotrifluoride, highlights the significance of these materials in advanced optoelectronics due to their unique optical and dielectric properties (Jang et al., 2007).

Safety and Hazards

2,4-Dichloro-3-nitrobenzotrifluoride is moderately toxic by ingestion, inhalation, and subcutaneous routes . It is combustible when exposed to heat or flame and emits very toxic fumes of F and NOx when heated to decomposition . It may cause skin irritation, serious eye irritation, and respiratory irritation .

Mechanism of Action

Target of Action

, which are often used in the synthesis of various organic compounds .

Mode of Action

. The nitro group in the compound could potentially undergo reduction reactions, while the trifluoromethyl group might participate in nucleophilic substitution reactions.

Pharmacokinetics

, which could impact its bioavailability and distribution in biological systems.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of 2,4-Dichloro-3-nitrobenzotrifluoride. For instance, its solubility in organic solvents suggests that it might be more active and stable in non-polar environments. Furthermore, it should be stored in a cool, dry place, away from fire and flammable materials .

properties

IUPAC Name

1,3-dichloro-2-nitro-4-(trifluoromethyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H2Cl2F3NO2/c8-4-2-1-3(7(10,11)12)5(9)6(4)13(14)15/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DIMKVPKLQUPPFN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1C(F)(F)F)Cl)[N+](=O)[O-])Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H2Cl2F3NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20371643
Record name 2,4-Dichloro-3-nitrobenzotrifluoride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20371643
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

259.99 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

203915-49-5
Record name 1,3-Dichloro-2-nitro-4-(trifluoromethyl)benzene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=203915-49-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,4-Dichloro-3-nitrobenzotrifluoride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20371643
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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